(E)-N'-{1-[(4-fluorophenyl)methyl]-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl}-N,N-dimethylmethanimidamide
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Overview
Description
(E)-N’-{1-[(4-fluorophenyl)methyl]-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl}-N,N-dimethylmethanimidamide is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a dihydropyrimidinone core, and a dimethylmethanimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-{1-[(4-fluorophenyl)methyl]-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl}-N,N-dimethylmethanimidamide typically involves multi-step organic reactions The process begins with the preparation of the dihydropyrimidinone core, which is achieved through a Biginelli reaction involving an aldehyde, a β-keto ester, and urea under acidic conditionsThe reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-{1-[(4-fluorophenyl)methyl]-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl}-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while nucleophilic substitution can introduce new functional groups into the molecule.
Scientific Research Applications
(E)-N’-{1-[(4-fluorophenyl)methyl]-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl}-N,N-dimethylmethanimidamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-N’-{1-[(4-fluorophenyl)methyl]-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl}-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dihydropyrimidinone derivatives and fluorophenyl-containing molecules. Examples include:
- (E)-N’-{1-[(4-fluorophenyl)methyl]-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl}-N,N-dimethylmethanimidamide
- N’-[(E)-(4-Fluorophenyl)methylene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide
- N’-[(E)-(4-Fluorophenyl)methylene]-1-(phenylsulfonyl)-4-piperidinecarbohydrazide
Uniqueness
The uniqueness of (E)-N’-{1-[(4-fluorophenyl)methyl]-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl}-N,N-dimethylmethanimidamide lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a fluorophenyl group, dihydropyrimidinone core, and dimethylmethanimidamide moiety makes it a versatile compound for various applications.
Properties
IUPAC Name |
N'-[1-[(4-fluorophenyl)methyl]-4-methyl-6-oxopyrimidin-2-yl]-N,N-dimethylmethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O/c1-11-8-14(21)20(15(18-11)17-10-19(2)3)9-12-4-6-13(16)7-5-12/h4-8,10H,9H2,1-3H3/b17-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSWNEHCSQVHHW-LICLKQGHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N=CN(C)C)CC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)N(C(=N1)/N=C/N(C)C)CC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49648926 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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